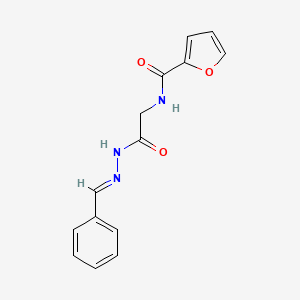
(E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C14H13N3O3 and its molecular weight is 271.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H13N3O3, with a molecular weight of 271.276 g/mol. The compound features a furan ring, a hydrazine derivative, and an amide functional group, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been documented, showcasing its potential as an antibacterial agent.
Anticancer Activity
The anticancer effects of this compound have also been explored in various cancer cell lines. Notably, it has shown promising results against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 | 15.5 | Significant inhibition of cell proliferation |
| MCF-7 | 12.0 | Induction of apoptosis |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : Studies suggest that the compound interacts with DNA, potentially disrupting replication processes.
- Induction of Apoptosis : Evidence indicates that it may trigger programmed cell death in cancer cells through intrinsic pathways.
- Antioxidant Activity : The compound may exhibit antioxidant properties that contribute to its protective effects against cellular damage.
Case Studies and Research Findings
Case Study 1: Anticancer Efficacy in HepG2 Cells
A study assessed the efficacy of this compound on HepG2 cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of 15.5 µM, indicating strong anticancer potential compared to standard treatments like doxorubicin .
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against a panel of bacterial strains. The results demonstrated effective antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, with an MIC value of 16 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:
- Hydrazine Moiety : Essential for enhancing both anticancer and antimicrobial effects.
- Furan Ring : Contributes to the compound's lipophilicity and overall bioactivity.
- Substituents on the Benzylidene Group : Modifications can significantly alter potency; electron-donating groups tend to enhance activity .
特性
IUPAC Name |
N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c18-13(10-15-14(19)12-7-4-8-20-12)17-16-9-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,19)(H,17,18)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNHYYCPYNCUFW-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














